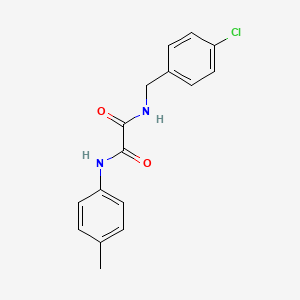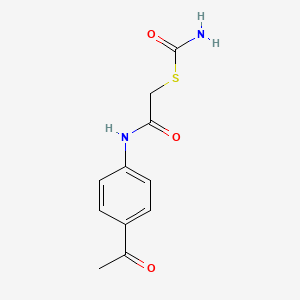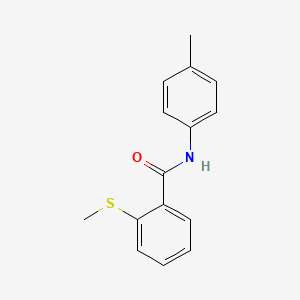![molecular formula C18H18Cl2N2O2S B4935014 3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4935014.png)
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a butoxy group, a dichlorophenyl group, and a carbamothioyl linkage attached to a benzamide core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 3,4-dichloroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or dichlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the butoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
- 3-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide
- 3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Comparison
Compared to its analogs, 3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide exhibits unique properties due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the butoxy group also differentiates it from other benzamide derivatives, potentially enhancing its solubility and membrane permeability.
Propiedades
IUPAC Name |
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-13-7-8-15(19)16(20)11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFYPWPTLPDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)



![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)

![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)

![(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one](/img/structure/B4935034.png)
